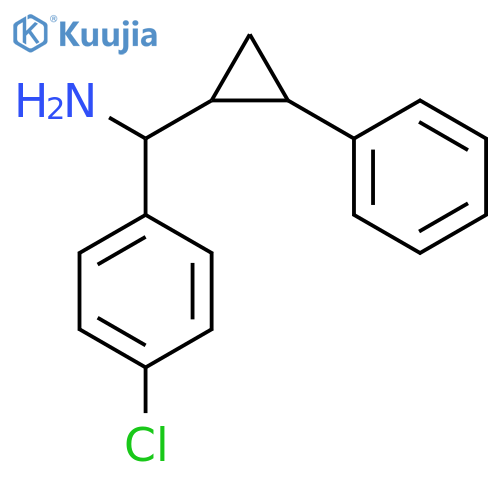Cas no 1559963-32-4 ((4-chlorophenyl)(2-phenylcyclopropyl)methanamine)

1559963-32-4 structure
商品名:(4-chlorophenyl)(2-phenylcyclopropyl)methanamine
(4-chlorophenyl)(2-phenylcyclopropyl)methanamine 化学的及び物理的性質
名前と識別子
-
- (4-chlorophenyl)(2-phenylcyclopropyl)methanamine
- 1559963-32-4
- AKOS020203533
- EN300-2009739
-
- インチ: 1S/C16H16ClN/c17-13-8-6-12(7-9-13)16(18)15-10-14(15)11-4-2-1-3-5-11/h1-9,14-16H,10,18H2
- InChIKey: XBVMVSUTGZJBDQ-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1)C(C1CC1C1C=CC=CC=1)N
計算された属性
- せいみつぶんしりょう: 257.0971272g/mol
- どういたいしつりょう: 257.0971272g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 266
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
- 疎水性パラメータ計算基準値(XlogP): 3.6
(4-chlorophenyl)(2-phenylcyclopropyl)methanamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2009739-5.0g |
(4-chlorophenyl)(2-phenylcyclopropyl)methanamine |
1559963-32-4 | 5g |
$3189.0 | 2023-06-01 | ||
| Enamine | EN300-2009739-0.05g |
(4-chlorophenyl)(2-phenylcyclopropyl)methanamine |
1559963-32-4 | 0.05g |
$924.0 | 2023-09-16 | ||
| Enamine | EN300-2009739-0.5g |
(4-chlorophenyl)(2-phenylcyclopropyl)methanamine |
1559963-32-4 | 0.5g |
$1056.0 | 2023-09-16 | ||
| Enamine | EN300-2009739-1g |
(4-chlorophenyl)(2-phenylcyclopropyl)methanamine |
1559963-32-4 | 1g |
$1100.0 | 2023-09-16 | ||
| Enamine | EN300-2009739-5g |
(4-chlorophenyl)(2-phenylcyclopropyl)methanamine |
1559963-32-4 | 5g |
$3189.0 | 2023-09-16 | ||
| Enamine | EN300-2009739-10g |
(4-chlorophenyl)(2-phenylcyclopropyl)methanamine |
1559963-32-4 | 10g |
$4729.0 | 2023-09-16 | ||
| Enamine | EN300-2009739-0.1g |
(4-chlorophenyl)(2-phenylcyclopropyl)methanamine |
1559963-32-4 | 0.1g |
$968.0 | 2023-09-16 | ||
| Enamine | EN300-2009739-0.25g |
(4-chlorophenyl)(2-phenylcyclopropyl)methanamine |
1559963-32-4 | 0.25g |
$1012.0 | 2023-09-16 | ||
| Enamine | EN300-2009739-10.0g |
(4-chlorophenyl)(2-phenylcyclopropyl)methanamine |
1559963-32-4 | 10g |
$4729.0 | 2023-06-01 | ||
| Enamine | EN300-2009739-1.0g |
(4-chlorophenyl)(2-phenylcyclopropyl)methanamine |
1559963-32-4 | 1g |
$1100.0 | 2023-06-01 |
(4-chlorophenyl)(2-phenylcyclopropyl)methanamine 関連文献
-
Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025
-
Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326
-
Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409
-
Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860
-
Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024
1559963-32-4 ((4-chlorophenyl)(2-phenylcyclopropyl)methanamine) 関連製品
- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)
- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)
- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)
- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)
- 1214332-11-2(4-Cyano-2,5-dibromopyridine)
- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)
- 139244-00-1(2-Bromo-7H-purine-6-thiol)
- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)
- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)
- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
